Vascular Relaxation Activity: 5-Alkyl Chain Length-Dependent Potency in Rabbit Aorta
In isolated rabbit thoracic aorta contracted with prostaglandin F2α, 5-alkylpicolinic acids produce dose-dependent relaxation that correlates with 5-alkyl carbon chain length, whereas picolinic acid, 2,5-pyridinedicarboxylic acid, and 5-acetylpicolinic acid lacking the 5-alkyl residue show no detectable relaxation activity [1]. Among tested 5-alkyl derivatives, 5-butylpicolinic acid (fusaric acid, C4 alkyl chain) demonstrated the highest potency in this assay system with an EC50 of 11.2 μM, representing a 5.9-fold improvement in potency compared to 5-propylpicolinic acid (EC50 = 65.8 μM) [1]. This chain-length dependency establishes a quantifiable SAR framework within which the 5-(2-hydroxypropan-2-yl) substituent can be positioned as a structurally distinct entity.
| Evidence Dimension | Vascular relaxation potency (EC50) |
|---|---|
| Target Compound Data | No direct EC50 data available; 5-(2-hydroxypropan-2-yl) represents a branched C3 hydroxyalkyl substitution pattern |
| Comparator Or Baseline | 5-Butylpicolinic acid (fusaric acid): EC50 = 11.2 μM; 5-Propylpicolinic acid: EC50 = 65.8 μM; Unsubstituted picolinic acid: no relaxation |
| Quantified Difference | 5-Butyl vs. 5-propyl: 5.9-fold potency difference (EC50 ratio 65.8/11.2); 5-alkyl vs. non-alkyl: qualitative activity threshold (>100-fold difference) |
| Conditions | Isolated rabbit thoracic aorta pre-contracted with prostaglandin F2α; relaxation measured as % inhibition of contraction |
Why This Matters
This dataset provides the foundational evidence that 5-position substitution is non-negotiable for vascular activity and that potency is exquisitely sensitive to substituent structure, directly informing analog selection for cardiovascular or smooth muscle research applications.
- [1] Asano M, Hidaka H. Relaxation of isolated aorta of the rabbit by picolinic acids. Br J Pharmacol. 1980;69(2):317-318. View Source
